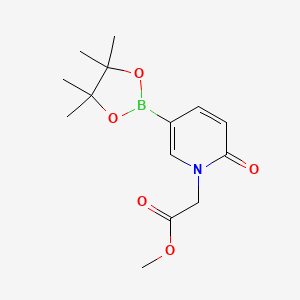

1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative. Boronic esters are known for their stability and versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

The synthesis of 1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: It can be reduced to form boranes or other reduced boron species.

Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids and their derivatives, including the compound in focus, have been extensively studied for their anticancer properties. Research indicates that they can inhibit proteasome activity, which is crucial for cancer cell survival. The substitution of aldehyde groups with boronic acid groups has shown to enhance potency significantly. For instance, studies have demonstrated that certain boronic acid derivatives can inhibit serine and cysteine proteases more effectively than their aldehyde counterparts, leading to improved therapeutic outcomes in cancer treatments .

2. Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Boronic acids are known to interact with biological targets such as enzymes involved in bacterial cell wall synthesis and viral replication processes. This interaction can lead to the development of new antibiotics and antiviral agents .

3. Drug Delivery Systems

The unique chemical properties of boronic acids allow them to form reversible covalent bonds with diols, making them suitable for drug delivery applications. This feature can be utilized to create smart drug delivery systems that release therapeutic agents in response to specific biological triggers .

Organic Synthesis Applications

1. Catalysis

1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester can act as a catalyst in various organic reactions, including Suzuki coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules .

2. Functionalization of Aromatic Compounds

This compound can facilitate the functionalization of aromatic compounds through electrophilic substitution reactions. The presence of the boronic acid moiety enhances the reactivity of the aromatic system, allowing for the introduction of various functional groups .

Material Science Applications

1. Sensor Development

The ability of boronic acids to interact with sugars and other diols makes them valuable in developing sensors for detecting glucose and other biomolecules. The compound's specificity can be harnessed to create highly sensitive biosensors for medical diagnostics .

2. Polymer Chemistry

In polymer science, boronic acid derivatives are used to create dynamic covalent networks that respond to environmental stimuli such as pH or temperature changes. This property is beneficial for developing smart materials that can change their physical properties in response to external conditions .

Data Tables

| Activity Type | Compound Type | Effectiveness |

|---|---|---|

| Anticancer | Boronic Acid Derivative | High |

| Antibacterial | Boronic Acid Derivative | Moderate |

| Antiviral | Boronic Acid Derivative | Emerging Research |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of 1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of the proteasome pathway, leading to apoptosis in cancer cells.

Case Study 2: Development of a Glucose Sensor

Research conducted by a team at a leading university focused on utilizing the compound as a sensing element in glucose detection systems. The study showed that the sensor exhibited high selectivity and sensitivity towards glucose, making it a promising candidate for diabetes management tools.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organic halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst. The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester include other boronic esters and boronic acids. These compounds share similar reactivity and applications in organic synthesis. the unique structure of this compound provides specific advantages in terms of stability and reactivity in certain reactions . Some similar compounds include phenylboronic acid pinacol ester and alkylboronic esters .

Biological Activity

1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a dihydropyridine framework and a boronic acid moiety, both of which are known to influence biological interactions and therapeutic efficacy.

The chemical formula of this compound is C14H20BNO5, with a molecular weight of 293.12 g/mol. It is typically presented as a solid with clear appearance. The compound is classified under hazardous materials, necessitating careful handling and storage at temperatures between 2°C and 7°C .

Biological Activity Overview

The biological activities of boronic acids, including this specific compound, have been extensively studied. Research indicates that boronic acids can exhibit various pharmacological effects, including:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is similar to that of bortezomib, an FDA-approved drug for multiple myeloma .

- Antibacterial and Antiviral Effects : Studies have indicated that boronic acid derivatives possess antibacterial properties against various pathogens and may also demonstrate antiviral activity .

- Enzyme Inhibition : The boronic acid moiety can act as a reversible inhibitor for certain enzymes, particularly serine proteases, which are involved in various physiological processes .

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Notable findings include:

- Mechanistic Studies : Research has demonstrated that the introduction of the boronic acid group enhances the selectivity and potency of the parent compounds against specific biological targets .

- Case Studies : Clinical trials involving boronic acids have shown promising results in combination therapies for cancers resistant to conventional treatments. For instance, combination therapies using bortezomib have been effective in treating advanced lymphomas and multiple myeloma .

- In Vivo Studies : Preliminary in vivo studies suggest that this compound may exhibit favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 2-[2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-11(17)16(8-10)9-12(18)19-5/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDRADKJFUIVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.